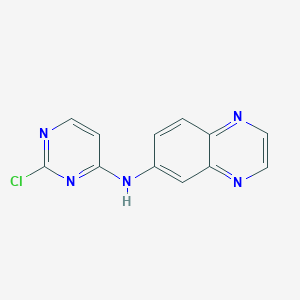
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoxaline. These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine can be synthesized through a multi-step process involving the reaction of quinoxaline derivatives with chloropyrimidine. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C. This reaction typically yields the desired compound with a high yield of 86.7% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium bicarbonate and N,N-dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-1,4-dioxide share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and 4,6-dimethylpyrimidine exhibit similar chemical properties and reactivity.
Uniqueness
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine stands out due to its combined structural features of pyrimidine and quinoxaline, which confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C12H8ClN5 |
|---|---|
分子量 |
257.68 g/mol |
IUPAC名 |
N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H8ClN5/c13-12-16-4-3-11(18-12)17-8-1-2-9-10(7-8)15-6-5-14-9/h1-7H,(H,16,17,18) |
InChIキー |
SMWKHMTVWXYEPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1NC3=NC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
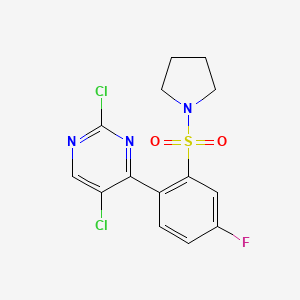
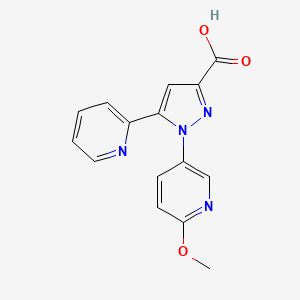
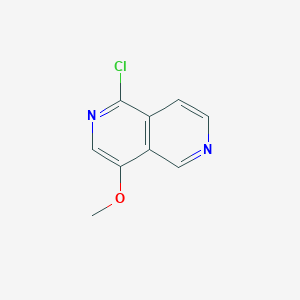
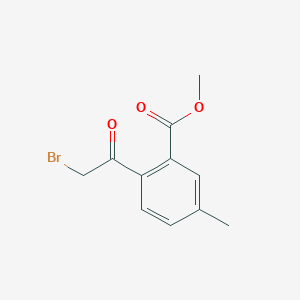
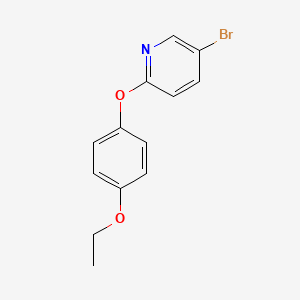
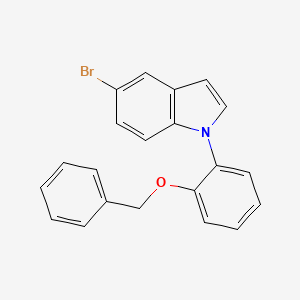



![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
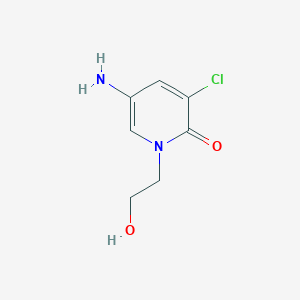
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)
